molecular formula C14H17ClN2O2 B4605845 N'-(3-chlorophenyl)-N-cyclohexyloxamide CAS No. 5379-46-4

N'-(3-chlorophenyl)-N-cyclohexyloxamide

Cat. No.: B4605845
CAS No.: 5379-46-4
M. Wt: 280.75 g/mol
InChI Key: RKKPDTUSWAMZBE-UHFFFAOYSA-N
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Description

N'-(3-Chlorophenyl)-N-cyclohexyloxamide is a substituted oxamide derivative characterized by a central oxamide (N–C(=O)–C(=O)–N) backbone with a 3-chlorophenyl group and a cyclohexyl group attached to the nitrogen atoms. Oxamides are known for their structural rigidity and hydrogen-bonding capabilities, which make them valuable in medicinal chemistry and materials science. For example, analogs such as N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS 331759-19-4) share similar substituents and are utilized as intermediates in organic synthesis .

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-10-5-4-8-12(9-10)17-14(19)13(18)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKPDTUSWAMZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366102
Record name N'-(3-chlorophenyl)-N-cyclohexyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5379-46-4
Record name N'-(3-chlorophenyl)-N-cyclohexyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-cyclohexyloxamide typically involves the reaction of 3-chloroaniline with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired oxamide compound.

Industrial Production Methods

In an industrial setting, the production of N’-(3-chlorophenyl)-N-cyclohexyloxamide may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-cyclohexyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide to its corresponding amine derivatives.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted oxamides, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(3-chlorophenyl)-N-cyclohexyloxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-cyclohexyloxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-(3-chlorophenyl)-N-cyclohexyloxamide with structurally or functionally related compounds, focusing on molecular properties, functional groups, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Activities Reference
This compound Not provided C₁₄H₁₇ClN₂O₂ ~280.75 (estimated) Oxamide, 3-chlorophenyl, cyclohexyl Potential polymer precursor, drug design N/A
N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide 331759-19-4 C₁₇H₂₀ClN₂O₂ 316.81 Carboxamide, pyrrolidone Organic synthesis intermediate
N-(3-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide N/A C₁₆H₁₀ClNO₃ 299.71 Carboxamide, chromene MAO-B inhibitor (neuroprotective)
2-Chloro-N-(3-methylphenyl)acetamide N/A C₉H₁₀ClNO 183.63 Acetamide, 3-methylphenyl Crystallography studies
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide N/A C₁₆H₁₀ClF₃N₂O₂S 386.77 Acetamide, benzothiazole Antimicrobial/anticancer research
N-(3-Chloro-2-methylphenyl)-3-cyclohexylpropanamide 353782-40-8 C₁₆H₂₂ClNO 279.80 Propanamide, cyclohexyl Undisclosed (likely synthetic intermediate)

Key Observations:

Structural Diversity: The oxamide backbone in the target compound distinguishes it from carboxamides (e.g., chromene or pyrrolidone derivatives) and acetamides. Substitutions on the aromatic ring (e.g., 3-chlorophenyl vs. 3-methylphenyl in ) influence electronic and steric properties.

Biological Activity :

  • Chromene derivatives like N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide act as MAO-B inhibitors, suggesting neuroprotective applications .
  • Benzothiazole-acetamide hybrids (e.g., ) are explored for antimicrobial activity, highlighting the role of heterocyclic moieties in drug discovery.

Synthetic Utility :

  • Pyrrolidone and propanamide analogs () are intermediates in multistep syntheses, indicating that the target oxamide could serve a similar role in polymer or pharmaceutical synthesis.

Conformational Studies :

  • Acetamides like 2-chloro-N-(3-methylphenyl)acetamide exhibit distinct N–H bond conformations (syn/anti to substituents), which may correlate with crystal packing or solubility . Such data could guide predictions about the oxamide’s solid-state behavior.

Research Findings and Data Gaps

  • Thermal Stability : Oxamides generally exhibit higher thermal stability than acetamides due to their rigid backbones, making them candidates for heat-resistant polymers (analogous to phthalimide-based polymers in ).
  • Unresolved Questions : Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Further studies using techniques like X-ray crystallography (e.g., SHELX refinements ) or enzyme assays are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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